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Aminooxy-PEG2-bis-PEG3-BCN

Cat. No.: B15073544
M. Wt: 1111.3 g/mol
InChI Key: AFIVWNAXECIOQD-IVTDGNKFSA-N
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Description

Constituent Functional Groups and Their Orthogonal Reactivity

The power of Aminooxy-PEG2-bis-PEG3-BCN lies in the distinct and independent reactivity of its terminal functional groups. This "orthogonal" reactivity allows for the sequential or simultaneous conjugation of different molecules without cross-reactivity, a crucial feature for assembling complex biomolecular constructs. nih.govnih.gov

The aminooxy group (-O-NH2) is a potent nucleophile, significantly more reactive than a standard primary amine due to the "alpha effect," where the adjacent oxygen atom enhances its nucleophilicity. iris-biotech.denih.gov This heightened reactivity allows it to chemoselectively react with aldehydes and ketones to form stable oxime bonds under mild, aqueous conditions. biotium.comnih.gov This reaction, known as oxime ligation, is a cornerstone of bioorthogonal chemistry due to its high specificity and the stability of the resulting oxime linkage compared to imines. iris-biotech.denih.gov

The reaction is efficient and can be catalyzed by aniline (B41778) derivatives to further increase its rate. biotium.comnih.gov This controlled and specific reactivity makes the aminooxy group ideal for labeling glycoproteins, polysaccharides, and other biomolecules that can be modified to present an aldehyde or ketone group. biotium.com

At the other end of the linker is the bicyclo[6.1.0]nonyne (BCN) group, a strained alkyne. synaffix.comnih.gov The significant ring strain within the BCN molecule makes it highly reactive towards azides in a reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). rsc.orgthieme-connect.de This "click chemistry" reaction is highly efficient and, crucially, proceeds without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems. axispharm.comsynaffix.com

The reaction between BCN and an azide (B81097) forms a stable triazole linkage. rsc.org The reactivity of BCN in SPAAC is notable, with reaction rates that are comparable to or even better than other commonly used cyclooctynes. synaffix.com This robust and catalyst-free conjugation method has made BCN a popular choice for a wide array of applications in chemical biology, including protein labeling and cellular imaging. synaffix.comnih.gov

Polyethylene (B3416737) Glycol (PEG) Spacer: Influence on Hydrophilicity, Flexibility, and Molecular Presentation

Connecting the aminooxy and BCN functional groups is a branched polyethylene glycol (PEG) spacer. PEG is a synthetic polymer composed of repeating ethylene (B1197577) oxide units and is widely used in biomedical applications for several key reasons:

Hydrophilicity: PEG is highly water-soluble, which helps to solubilize hydrophobic molecules it is conjugated to. This is particularly important for antibody-drug conjugates, where the cytotoxic drug payload is often poorly soluble in aqueous environments. thermofisher.comaxispharm.com

Biocompatibility and Low Immunogenicity: PEG is generally non-toxic and does not elicit a significant immune response, making it suitable for in vivo applications. thermofisher.comchempep.com

Flexibility and Steric Hindrance Reduction: The PEG chain is flexible, which provides a spatial separation between the conjugated molecules. This can minimize steric hindrance and allow each component to maintain its biological activity. thermofisher.compurepeg.com The length of the PEG spacer can be precisely controlled to optimize the distance between the conjugated partners. nih.govnih.goved.ac.uk

Pharmacokinetic Properties: The inclusion of PEG can increase the hydrodynamic radius of a molecule, which can lead to a longer circulation half-life in the bloodstream by reducing renal clearance. chempep.comresearchgate.net

In this compound, the branched nature of the PEG spacer, with a PEG2 and two PEG3 units, allows for a more complex and three-dimensional presentation of the conjugated molecules. broadpharm.com

Design Considerations for Dual-Reactive Linkers in Chemical Biology

The design of dual-reactive linkers like this compound is a strategic endeavor in chemical biology. The goal is to create a molecular tool that allows for the precise and efficient assembly of complex biomolecular architectures. Key considerations in their design include:

Orthogonal Reactivity: The chosen reactive groups must be mutually unreactive to allow for selective conjugation. The aminooxy/aldehyde and BCN/azide reaction pairs are excellent examples of orthogonal chemistries. nih.govresearchgate.net

Stability: The linker itself and the bonds it forms must be stable under physiological conditions. The oxime and triazole linkages formed by this linker are known for their stability. iris-biotech.dersc.org

Cleavability: In some applications, such as drug delivery, it is desirable for the linker to be cleavable under specific conditions (e.g., in the acidic environment of a tumor or in the presence of specific enzymes). researchgate.netrsc.orgnih.gov While this compound is described as a cleavable linker in some contexts, the specific cleavage mechanism would depend on the full context of its application. medchemexpress.comtargetmol.com

Hydrophilicity and Solubility: The linker should ideally enhance the solubility of the final conjugate, particularly when dealing with hydrophobic components. The inclusion of PEG spacers is a common strategy to achieve this. thermofisher.comaxispharm.com

The thoughtful combination of these design elements in this compound results in a versatile and powerful tool for the advancement of chemical biology and therapeutic development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C54H90N6O18 B15073544 Aminooxy-PEG2-bis-PEG3-BCN

Properties

Molecular Formula

C54H90N6O18

Molecular Weight

1111.3 g/mol

IUPAC Name

[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[3-[2-[3-[2-(2-aminooxyethoxy)ethoxy]propanoylamino]-3-[3-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]propoxy]propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C54H90N6O18/c55-78-38-37-73-32-27-66-20-15-52(63)60-43(39-74-21-13-50(61)56-16-23-67-28-33-71-35-30-69-25-18-58-53(64)76-41-48-44-9-5-1-2-6-10-45(44)48)40-75-22-14-51(62)57-17-24-68-29-34-72-36-31-70-26-19-59-54(65)77-42-49-46-11-7-3-4-8-12-47(46)49/h43-49H,5-42,55H2,(H,56,61)(H,57,62)(H,58,64)(H,59,65)(H,60,63)/t43?,44-,45+,46-,47+,48?,49?

InChI Key

AFIVWNAXECIOQD-IVTDGNKFSA-N

Isomeric SMILES

C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)OCC3[C@H]4[C@@H]3CCC#CCC4)NC(=O)CCOCCOCCON)CCC#C1

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)OCC3C4C3CCC#CCC4)NC(=O)CCOCCOCCON)CCC#C1

Origin of Product

United States

The Chemical Compound: Aminooxy Peg2 Bis Peg3 Bcn

Molecular Structure and Chemical Properties

The chemical structure of this compound is characterized by a central nitrogen atom to which an aminooxy group, two polyethylene (B3416737) glycol (PEG) chains of different lengths, and a bicyclononyne (BCN) moiety are attached. The systematic name of this compound is N-(Aminooxy-PEG2)-N-bis(PEG3-BCN).

The molecular formula of this compound is C₅₄H₉₀N₆O₁₈. nih.gov The presence of multiple PEG units contributes to its hydrophilicity and biocompatibility. The two distinct reactive termini, the aminooxy group and the BCN group, allow for orthogonal, sequential conjugation reactions.

Table of Chemical Properties:

Property Value Source
Molecular Formula C₅₄H₉₀N₆O₁₈ nih.gov
Molecular Weight 1123.3 g/mol nih.gov
Description Cleavable 5 unit PEG ADC linker medchemexpress.comaffinanotech.com

| Reactivity | Contains an aminooxy group and a BCN group for click chemistry | medchemexpress.comaffinanotech.com |

Key Functional Groups and their Reactivity

The utility of this compound as a linker is derived from its two distinct reactive functional groups, which allow for specific and controlled conjugation to other molecules.

The aminooxy group (-O-NH₂) is a highly versatile functional group in bioconjugation. It reacts specifically with aldehydes and ketones to form a stable oxime linkage (-O-N=C-). This reaction is bioorthogonal and can be carried out under mild, physiological conditions. The resulting oxime bond is stable, providing a durable connection between the linker and the target molecule.

The bicyclononyne (BCN) group is a strained alkyne that is highly reactive towards azides in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. medchemexpress.com This is a type of copper-free click chemistry, which is highly desirable for applications in living systems where the cytotoxicity of copper is a concern. The BCN group's high reactivity allows for efficient conjugation to azide-modified molecules even at low concentrations.

The Polyethylene Glycol (PEG) Backbone: Enhancing Solubility and Biocompatibility

The backbone of this compound incorporates two separate polyethylene glycol (PEG) chains of different lengths (PEG2 and PEG3). As discussed in section 1.2, the inclusion of PEG imparts several beneficial properties:

Enhanced Water Solubility: The PEG chains significantly increase the hydrophilicity of the linker and any molecule it is conjugated to. This is particularly important when working with hydrophobic drugs or proteins.

Increased Biocompatibility: The biocompatible nature of PEG minimizes the potential for adverse reactions when the conjugate is used in biological systems.

Flexible Spacer: The PEG chains act as a flexible spacer arm, which can help to overcome steric hindrance between the two conjugated molecules, allowing them to maintain their native conformation and function. The branched nature of this particular linker, with two PEG3-BCN arms, allows for the potential attachment of multiple payload molecules. broadpharm.com

Synthetic Methodologies and Chemical Derivatization of Aminooxy Peg2 Bis Peg3 Bcn

Strategies for the Preparation of Heterobifunctional PEGylated Linkers

The synthesis of heterobifunctional PEGylated linkers is a cornerstone of modern bioconjugation chemistry. These linkers are designed with two different reactive functional groups at their termini, enabling the sequential and controlled conjugation of distinct molecular entities. A common and versatile approach to generating such linkers involves the desymmetrization of commercially available, symmetrical PEG diols. nih.gov

One prevalent strategy is the selective monoprotection or monoactivation of one of the terminal hydroxyl groups of a PEG diol. For instance, monotosylation of a PEG diol can be achieved under controlled conditions, leaving the other hydroxyl group available for subsequent modification. epfl.ch This mono-activated intermediate can then be reacted with a variety of nucleophiles to introduce the first functional group. For example, reaction with sodium azide (B81097) introduces an azide functionality, a key component for click chemistry. epfl.chresearchgate.net

Alternatively, an acetal (B89532) protection strategy can be employed. rsc.org A custom initiator containing an acid-cleavable acetal group can be used for the anionic polymerization of ethylene (B1197577) oxide. This method allows for the creation of a PEG chain with a protected hydroxyl group at one end and a living alkoxide at the other, which can be terminated with a desired functional group. Subsequent deprotection of the acetal reveals the second hydroxyl group for further modification.

The choice of protecting groups is critical to the success of these synthetic routes, ensuring that the desired functional groups are introduced in a specific order and without cross-reactivity. The ultimate goal is to produce a heterobifunctional PEG linker with high purity and defined functional ends, ready for conjugation reactions.

Controlled Functionalization and Incorporation of Aminooxy and BCN Moieties

The introduction of the specific aminooxy and BCN functionalities onto the PEG backbone requires a series of controlled chemical transformations.

Incorporation of the Aminooxy Moiety: The aminooxy group is particularly valuable for its ability to react with aldehydes and ketones to form stable oxime linkages, a reaction widely used in bioconjugation. precisepeg.combroadpharm.com The synthesis of aminooxy-functionalized PEG can be achieved through several methods. One approach involves the use of a protected aminooxy-containing initiator for PEG polymerization. More commonly, a pre-formed PEG linker with a terminal hydroxyl or other reactive group is modified. For instance, a hydroxyl-terminated PEG can be activated, for example by mesylation, and then reacted with a protected form of hydroxylamine, such as N-Boc-hydroxylamine, followed by deprotection. nih.gov Another strategy involves the use of phthaloyl-protected aminooxy phosphoramidites in automated solid-phase synthesis, which is particularly useful for creating aminooxy-functionalized oligonucleotides that can then be conjugated to PEG linkers. nih.gov

Incorporation of the BCN Moiety: The BCN group is a strained alkyne that readily participates in copper-free click chemistry (SPAAC) with azides. broadpharm.comchemscene.com This bioorthogonal reaction is highly efficient and proceeds under mild, aqueous conditions, making it ideal for bioconjugation. The BCN moiety is typically introduced by reacting a PEG linker bearing a suitable reactive group, such as an amine or an activated carboxylic acid, with a BCN-containing building block. For example, BCN-carboxylic acid can be coupled to an amine-terminated PEG linker using standard peptide coupling reagents. researchgate.net The synthesis of the BCN core itself often starts from cyclooctadiene and involves a multi-step process to generate the strained bicyclic system. researchgate.net

For the specific synthesis of Aminooxy-PEG2-bis-PEG3-BCN, a convergent synthetic approach is likely employed, where the aminooxy-PEG2 and bis-PEG3-BCN fragments are synthesized separately and then coupled together.

Synthetic Routes to this compound Analogues for Research Diversification

The modular nature of the synthetic strategies for this compound allows for the generation of a diverse range of analogues to explore structure-activity relationships and optimize linker performance for specific applications.

One area of diversification is the length of the PEG spacers. By using PEG diols of varying lengths (e.g., PEG4, PEG6, PEG8, etc.) as starting materials, a library of linkers with different hydrodynamic radii can be created. nih.gov This can influence the solubility, stability, and pharmacokinetic properties of the final conjugate.

Another avenue for creating analogues is the modification of the cleavable and non-cleavable nature of the linker. While this compound is described as a cleavable linker, the specific cleavage site is not explicitly detailed in the provided information. medchemexpress.com However, cleavable motifs, such as dipeptides (e.g., Val-Cit) that are susceptible to enzymatic cleavage by proteases like cathepsin B, or acid-labile groups like hydrazones, can be incorporated into the linker structure. snmjournals.orgrsc.orgacs.orgcam.ac.uk For example, a dipeptide sequence could be introduced between the PEG spacer and the BCN moiety. Conversely, more stable, non-cleavable linkers can also be designed to ensure that the drug is only released upon complete degradation of the antibody in the lysosome.

Furthermore, the BCN group can be replaced with other bioorthogonal handles, such as dibenzocyclooctyne (DBCO) or other strained alkynes and alkenes, to modulate the kinetics and stability of the click reaction. Similarly, the aminooxy group could be substituted with other aldehyde/ketone-reactive groups like hydrazides.

The ability to synthesize a variety of analogues is crucial for fine-tuning the properties of antibody-drug conjugates, leading to improved therapeutic efficacy and reduced off-target toxicity.

Mechanistic and Kinetic Aspects of Reactions Mediated by Aminooxy Peg2 Bis Peg3 Bcn

Elucidation of Oxime Ligation Mechanism and Reaction Kinetics

Oxime ligation is a bioorthogonal reaction that forms a stable oxime bond from the reaction of an aminooxy group with an aldehyde or ketone. nih.gov This reaction is known for its high chemoselectivity in aqueous environments. chemrxiv.org

The rate of oxime ligation is significantly influenced by the reactivity of the carbonyl substrate. Aldehydes are generally more reactive than ketones. nih.gov For instance, the reaction rate with 2-pentanone, a ketone, is at least two orders of magnitude slower than with aldehydes like citral (B94496). nih.govresearchgate.net This difference in reactivity is attributed to the greater electrophilicity of the aldehyde carbonyl carbon.

A study comparing the reaction of an aminooxy-dansyl compound with various carbonyls highlighted these kinetic differences. The observed rate constant (kobs) for the reaction with citral (a conjugated aldehyde) was 48.6 s-1M-1, while the kobs for 2-pentanone was a mere 0.082 s-1M-1, even with catalytic assistance. nih.govresearchgate.net Non-conjugated aldehydes tend to react even more rapidly than conjugated ones. nih.gov

Table 1: Kinetic Data for Oxime Ligation with Different Carbonyl Substrates

Carbonyl SubstrateTypeObserved Rate Constant (kobs)Catalyst
CitralConjugated Aldehyde48.6 s⁻¹M⁻¹50 mM aniline (B41778)
2-PentanoneKetone0.082 s⁻¹M⁻¹100 mM aniline

This table is interactive. You can sort and filter the data by clicking on the column headers.

To accelerate the otherwise slow oxime ligation at neutral pH, nucleophilic catalysts are often employed. researchgate.netexlibrisgroup.com Aniline and its derivatives are common catalysts that operate by forming a more reactive Schiff base intermediate, which then readily undergoes transimination with the aminooxy compound. nih.govexlibrisgroup.comresearchgate.net

While effective, the use of aniline can be limited by its toxicity and relatively slow kinetics, especially with ketones. researchgate.netresearchgate.netnih.gov This has led to the exploration of more efficient and biocompatible catalysts. m-Phenylenediamine (B132917) (mPDA) has emerged as a superior catalyst, being up to 15 times more efficient than aniline. nih.govnih.gov Its higher aqueous solubility allows for use at greater concentrations, leading to significant rate enhancements. nih.govnih.gov Arginine has also been identified as a biocompatible catalyst for hydrazone and oxime ligations, with the added benefit of preventing protein aggregation. chemrxiv.org

The stability of the resulting oxime bond is a crucial aspect of its utility in bioconjugation. Oxime bonds exhibit significantly greater hydrolytic stability compared to imines and hydrazones, which is attributed to the electronic contribution of the oxygen lone pair delocalizing into the C=N bond. nih.govrsc.org

Under neutral pH conditions (pD 7.0), the half-life of an oxime bond can be as long as 25 days, whereas a comparable acetylhydrazone has a half-life of only 2 hours. nih.gov The rate constant for the acid-catalyzed hydrolysis of oximes is nearly 1000-fold lower than that for simple hydrazones. nih.govresearchgate.net This enhanced stability makes oxime linkages robust and reliable for applications requiring long-term integrity. rsc.orgresearchgate.net

Understanding Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with BCN

The other reactive handle of Aminooxy-PEG2-bis-PEG3-BCN is the bicyclo[6.1.0]nonyne (BCN) group, which participates in strain-promoted alkyne-azide cycloaddition (SPAAC). conju-probe.combroadpharm.com This reaction is a cornerstone of copper-free click chemistry. nih.govnih.gov

The high reactivity of BCN in SPAAC is a direct consequence of its significant ring strain. nih.govmagtech.com.cn This strain lowers the activation energy required for the [3+2] cycloaddition with an azide (B81097), making the reaction proceed rapidly at room temperature without the need for a catalyst. nih.govnih.gov The fusion of the cyclooctyne (B158145) to a cyclopropane (B1198618) ring in the BCN structure induces this high degree of strain. nih.gov

While BCN is noted to be less reactive than some other cyclooctynes like DIBAC in certain contexts, it still boasts one of the highest reaction rate constants among commonly used cyclooctynes. nih.gov For example, the reaction of BCN with aromatic azides can be nearly eight times faster than with DIBAC. nih.gov The reaction rates can be further accelerated by using electron-withdrawing substituents on the azide. nih.gov

Table 2: Comparison of Second-Order Rate Constants for SPAAC with Different Cyclooctynes

CyclooctyneReactivity FeatureApplication Note
BCNHigh ring strain from fused cyclopropaneBalances reactivity and hydrophilicity
DIBACBenzoannulated, often highly reactiveCan be less reactive with certain azides compared to BCN
DIBODibenzocyclooctyneUsed to evaluate azide-independent labeling

This table is interactive. You can sort and filter the data by clicking on the column headers.

A significant advantage of SPAAC is its copper-free nature. nih.govrsc.orgnih.gov The original copper-catalyzed azide-alkyne cycloaddition (CuAAC) utilizes a copper(I) catalyst, which is cytotoxic and can interfere with biological systems. nih.gov SPAAC circumvents this issue, making it highly biocompatible and suitable for in vivo applications. nih.govrsc.org

The reaction is also highly orthogonal, meaning it does not interfere with or is not affected by the vast array of functional groups present in a complex biological environment. magtech.com.cnmdpi.com The azide and BCN groups react specifically with each other with high efficiency, allowing for the precise labeling of biomolecules in live cells and organisms. rsc.orgacs.org However, it is important to note that some azide-independent side reactions with thiols have been observed, which can be mitigated by alkylating cysteine residues. acs.org

Comparative Analysis with Other Click Chemistry Methodologies

The efficacy of a bioorthogonal reaction is largely defined by its kinetics, selectivity, and biocompatibility. The reaction mediated by the bicyclo[6.1.0]nonyne (BCN) moiety of this compound is a strain-promoted alkyne-nitrone cycloaddition (SPANC). This reaction proceeds when the strained alkyne (BCN) reacts with a nitrone, a dipole that can be formed, for instance, from the condensation of an aminooxy-containing molecule with an aldehyde or ketone. The performance of SPANC is best understood when compared against other prominent click chemistry methodologies.

The primary click chemistry reactions used for comparison include the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the related strain-promoted azide-alkyne cycloaddition (SPAAC), the inverse-electron-demand Diels-Alder (IEDDA) reaction, and oxime ligation. Each of these reactions possesses a unique kinetic profile and set of practical advantages and limitations.

Strain-promoted cycloadditions involving cyclic nitrones and BCN can exhibit second-order rate constants as high as 1.49 L·mol⁻¹·s⁻¹. cdnsciencepub.com The reactivity in SPANC is tunable, with substituents on the nitrone significantly influencing the reaction kinetics. nih.gov For instance, α-carboxynitrones have been shown to react with cyclooctynes up to 32 times faster than benzyl (B1604629) azide in a comparable cycloaddition. nih.gov The reaction rate can be further enhanced by using more strained cyclooctynes like biaryl-aza-cyclooctynone (BARAC), achieving rates up to 47.3 M⁻¹·s⁻¹, which is a 14-fold enhancement over previously reported SPANC reactions. researchgate.netnih.gov Some SPANC reactions have reported bimolecular rate constants (k₂) as fast as 60 M⁻¹s⁻¹. researchgate.net

A comparative analysis of the kinetic data highlights the relative speeds of these reactions.

Comparative Kinetic Data of Click Chemistry Reactions

Click Chemistry MethodologyTypical ReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC)BCN / Nitrone~0.05 to 60 researchgate.netacs.orgacs.orgCatalyst-free, fast kinetics, tunable reactivity, stable product. cdnsciencepub.comnih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)BCN / Azide~10⁻³ to 1.0 nih.govrsc.orgCatalyst-free, highly bioorthogonal, but generally slower than SPANC or IEDDA. acs.orgrsc.org
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Terminal Alkyne / Azide~10 to 100Very efficient and widely used, but requires a cytotoxic copper catalyst. nih.govbiochempeg.com
Inverse-Electron-Demand Diels-Alder (IEDDA)Tetrazine / trans-Cyclooctene (B1233481) (TCO)~1 to 10⁶ acs.orgnih.govExtremely fast kinetics, but reactants like tetrazines can have limited stability. nih.govrsc.org
Oxime LigationAldehyde / Aminooxy~10⁻³ to 10⁻² (uncatalyzed) Up to ~27 (catalyzed) nih.govresearchgate.netGenerally slower, reversible under some conditions, requires carbonyl/aminooxy functionality. researchgate.netnih.gov

Detailed Research Findings

The data reveals a wide spectrum of reactivity among the different click chemistry methods.

SPANC vs. SPAAC : The BCN moiety is a versatile strained alkyne that can react with both nitrones (SPANC) and azides (SPAAC). SPANC reactions are generally faster than SPAAC reactions. For example, cycloadditions of nitrones with BCN are up to 37-fold faster than the analogous reactions of benzyl azide with BCN. cdnsciencepub.com This kinetic advantage makes SPANC a more efficient choice when rapid conjugation is required. The driving force for the rapid rate of SPAAC is the lower energy needed to distort the azide and cyclooctyne into the transition-state geometry. nih.gov However, the introduction of electron-withdrawing groups on the cyclooctyne, such as in difluorinated cyclooctyne (DIFO), can dramatically increase SPAAC reaction rates. nih.gov

SPANC vs. CuAAC : CuAAC exhibits high reaction rates and has been a cornerstone of click chemistry. organic-chemistry.org Its primary drawback is the requirement for a copper(I) catalyst, which is cytotoxic and limits its application in living systems. wikipedia.orgiris-biotech.de SPANC, being a strain-promoted reaction, completely avoids the need for a metal catalyst, rendering it more suitable for in vivo studies and applications where metal contamination is a concern. researchgate.net While CuAAC can be faster than some SPANC reactions, the development of highly reactive nitrones and cyclooctynes has led to SPANC rates that are competitive with, and can even exceed, those of CuAAC. nih.govresearchgate.net

SPANC vs. IEDDA (Tetrazine Ligation) : The IEDDA reaction between a tetrazine and a strained alkene like trans-cyclooctene (TCO) boasts the fastest known bioorthogonal reaction kinetics, with rate constants that can be orders of magnitude higher than SPANC. nih.govmdpi.com This unparalleled speed is ideal for applications requiring extremely low reactant concentrations or rapid labeling. rsc.org However, this high reactivity comes with a trade-off: tetrazines can be less stable than the reactants used in SPANC, and the choice of dienophile is crucial. nih.gov The BCN of the title compound can also participate in IEDDA reactions, though it is typically less reactive than TCO. rsc.org

SPANC vs. Oxime Ligation : Oxime ligation, the reaction between an aminooxy group and an aldehyde or ketone, is another important bioorthogonal reaction. Uncatalyzed oxime ligation is generally much slower than SPANC. nih.gov While catalysts like aniline or m-phenylenediamine (mPDA) can significantly accelerate the reaction, achieving rates up to ~27 M⁻¹s⁻¹, this still requires an additional component. researchgate.net The reaction mediated by the BCN moiety of this compound is kinetically superior to the uncatalyzed reaction of its aminooxy group. SPANC provides a more stable covalent linkage (an N-alkylated isoxazoline) compared to the potentially reversible imine-based bond of an oxime. nih.gov

Advancements in Bioconjugation: A Focus on this compound

The field of bioconjugation, which involves the covalent attachment of molecules to biomolecules such as proteins and peptides, is continually evolving to meet the demand for more precise and stable therapeutic and diagnostic agents. A key player in this advancement is the development of heterobifunctional linkers that enable controlled, site-specific modifications. Among these, this compound has emerged as a versatile tool, offering a unique combination of reactive groups for sophisticated bioconjugation strategies. This article explores the application of this particular chemical compound in creating complex biomolecular architectures through various advanced ligation techniques.

Conclusion and Future Perspectives

Aminooxy-PEG2-bis-PEG3-BCN represents a sophisticated example of a modern heterobifunctional linker, designed to meet the demands of advanced bioconjugation chemistry. Its modular design, which combines the specific reactivity of an aminooxy group and a BCN moiety with the beneficial properties of a branched PEG backbone, makes it a powerful tool for the construction of complex biomolecular conjugates.

The primary application of this linker appears to be in the development of next-generation antibody-drug conjugates, where its features can contribute to the creation of more homogeneous, stable, and effective therapies. However, its utility is not limited to this field, and it has potential applications in the development of other targeted therapies like PROTACs, as well as in the creation of novel tools for biomedical imaging and diagnostics.

As our understanding of disease biology continues to grow, so too will the demand for highly specialized chemical tools for molecular engineering. The design principles embodied in this compound, such as the combination of bioorthogonal reactivity and property-enhancing spacers, will continue to be a driving force in the development of new and innovative approaches to research, diagnostics, and therapy.

Research Applications and Functional Utility of Aminooxy Peg2 Bis Peg3 Bcn Conjugates

Engineering of Multifunctional Probes for Chemical Biology Studies

The dual reactivity of Aminooxy-PEG2-bis-PEG3-BCN makes it an ideal scaffold for the construction of multifunctional probes that can be used to investigate complex biological systems. These probes can be designed to carry multiple reporter groups or functional moieties, enabling researchers to perform several analytical tasks simultaneously.

Development of Affinity-Based Probes for Target Engagement Studies

Affinity-based probes are essential tools for identifying the molecular targets of drugs and for studying protein-ligand interactions. This compound can be used to construct these probes by attaching a small molecule ligand to one end of the linker and a reporter tag to the other. The ligand provides the binding affinity for the target protein, while the reporter tag allows for detection and quantification of the binding event.

For instance, a known inhibitor of a particular enzyme could be modified with an azide (B81097) group and attached to the BCN end of the linker. The aminooxy end could then be conjugated to a biotin (B1667282) molecule. The resulting trifunctional probe (ligand-linker-biotin) can be incubated with a cell lysate. The probe-bound protein can then be captured using streptavidin-coated beads and identified by mass spectrometry. This approach, known as affinity-based protein profiling (ABPP), is a powerful method for drug discovery and target validation.

Scaffold Design for Controlled Macromolecular Assembly

The ability to form well-defined, higher-order structures is a key goal in materials science and nanotechnology. The orthogonal reactivity of this compound provides a powerful means to control the assembly of macromolecules into such structures.

Formation of Hydrogels and Cross-linked Polymer Networks

Hydrogels are water-swollen polymer networks that have numerous applications in biomedical research, including as scaffolds for tissue engineering and as matrices for controlled drug release. This compound can act as a cross-linker to form hydrogels with precisely controlled properties.

For example, a polymer backbone could be synthesized with pendant azide groups, and another polymer could be functionalized with aldehyde groups. The addition of this compound would then lead to the formation of a cross-linked network, with the BCN groups reacting with the azides and the aminooxy groups reacting with the aldehydes. The result is a hydrogel whose mechanical properties and degradation characteristics can be tuned by varying the concentration of the cross-linker and the density of the reactive groups on the polymer chains.

Construction of Nano-assemblies for Research Purposes

The controlled assembly of nanoparticles into larger structures is of great interest for applications in areas such as plasmonics, sensing, and catalysis. This compound can be used to direct the assembly of nanoparticles with high precision.

In a typical strategy, one type of nanoparticle (e.g., gold nanoparticles) could be functionalized with azide groups, while a second type of nanoparticle (e.g., quantum dots) could be coated with molecules bearing aldehyde groups. The addition of this compound would then mediate the formation of mixed nanoparticle assemblies, with the linker bridging the two types of particles. The defined length of the PEG linkers would ensure a consistent interparticle distance, which is crucial for controlling the optical and electronic properties of the final assembly.

Development of Advanced Bioconjugates for Targeted Delivery Research

Targeted delivery aims to increase the concentration of a therapeutic or diagnostic agent at a specific site in the body, thereby enhancing its efficacy and reducing off-target effects. This compound is an excellent tool for constructing advanced bioconjugates for targeted delivery research.

The general strategy involves attaching a targeting ligand to one end of the linker and a payload to the other. The targeting ligand, such as an antibody or a peptide, recognizes a specific receptor on the surface of the target cells. The payload can be a small molecule drug, a protein toxin, or an imaging agent.

For example, an antibody that specifically binds to a protein overexpressed on cancer cells could be modified with azide groups. A potent cytotoxic drug could be derivatized with an aldehyde group. The this compound linker could then be used to conjugate the drug to the antibody. The resulting antibody-drug conjugate (ADC) would circulate in the bloodstream until it encounters a cancer cell. Upon binding to the target receptor, the ADC would be internalized by the cell, leading to the release of the drug and the selective killing of the cancer cell. The PEG linkers in the conjugate improve its pharmacokinetic properties by increasing its solubility and circulation half-life.

Table 2: Components of a Targeted Bioconjugate Assembled with a Bifunctional Linker

Targeting Ligand (Attached via SPAAC) Payload (Attached via Oxime Ligation) Potential Target Research Goal
Azide-modified Monoclonal Antibody Aldehyde-derivatized Cytotoxin Tumor-associated Antigen Cancer cell-specific drug delivery
Azide-functionalized Aptamer Ketone-bearing siRNA Disease-related mRNA Gene silencing in specific tissues

This table provides conceptual examples of how a linker like this compound could be used in targeted delivery research.

Antibody-Drug Conjugate (ADC) Linker Research and Development

This compound is a cleavable, 5-unit PEG linker specifically designed for the synthesis of ADCs. medchemexpress.commedchemexpress.commedchemexpress.com ADCs are a class of targeted therapy that combines the specificity of an antibody with the potent cell-killing ability of a cytotoxic drug. The linker plays a crucial role in the stability and efficacy of an ADC, and the unique structure of this compound offers several advantages in ADC research and development.

The key to its functionality lies in its two distinct reactive groups: an aminooxy group and a bicyclo[6.1.0]nonyne (BCN) group. The aminooxy group provides a mechanism for conjugation to aldehyde or ketone groups, which can be introduced into an antibody through site-specific engineering. This results in the formation of a stable oxime bond. The BCN group is a strained alkyne that readily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC), a type of click chemistry reaction, with azide-containing molecules. medchemexpress.commedchemexpress.comcaltagmedsystems.co.uk This reaction is highly efficient and can be performed under mild, physiological conditions without the need for a toxic copper catalyst, which is a significant advantage when working with sensitive biological molecules. conju-probe.comconju-probe.com

The branched nature of this compound, featuring multiple PEG units, is another critical design feature. Branched PEG linkers are increasingly utilized in ADC research as they can potentially increase the drug-to-antibody ratio (DAR), allowing for the attachment of a higher concentration of the cytotoxic payload to a single antibody. axispharm.combroadpharm.com This can enhance the potency of the ADC. Furthermore, the hydrophilic PEG spacers can improve the solubility and pharmacokinetic properties of the resulting ADC, reducing aggregation and potentially leading to better in vivo performance. axispharm.combroadpharm.com

While specific research findings detailing the use of this compound in the development of a particular ADC are not extensively available in peer-reviewed literature, its chemical properties make it a valuable tool for creating next-generation ADCs, including those with dual payloads. nih.govysciei.comnih.gov The orthogonal reactivity of the aminooxy and BCN groups allows for the sequential or simultaneous conjugation of two different payloads, which could be used to address tumor heterogeneity and drug resistance.

Table 1: Functional Properties of this compound in ADC Research

FeatureFunctional Role in ADC DevelopmentPotential Advantage
Aminooxy Group Reacts with aldehyde or ketone groups on the antibody.Forms a stable oxime linkage for site-specific conjugation.
BCN Group Participates in strain-promoted alkyne-azide cycloaddition (SPAAC).Enables copper-free click chemistry for attaching azide-modified payloads.
Branched PEG Structure Allows for the attachment of multiple payload molecules.Can increase the drug-to-antibody ratio (DAR) and enhance potency.
PEG Spacers Increases the hydrophilicity of the ADC construct.Improves solubility, reduces aggregation, and can enhance pharmacokinetics.
Heterobifunctional Nature Possesses two different reactive ends.Allows for the creation of complex and well-defined ADC architectures.

Ligand-Directed Macromolecule Conjugation

The functional utility of this compound extends beyond ADC research to the broader field of ligand-directed macromolecule conjugation. The principles of its reactivity can be applied to link various molecules of interest for a range of biomedical applications.

In this context, a targeting ligand, such as a peptide, aptamer, or small molecule, can be conjugated to one end of the linker, while a macromolecule, such as a therapeutic protein, enzyme, or nanoparticle, is attached to the other. The aminooxy group can be used to conjugate the linker to a macromolecule that has been engineered to contain an aldehyde or ketone handle. The BCN group can then be used to attach an azide-modified targeting ligand.

This approach allows for the precise, site-specific construction of bioconjugates with well-defined stoichiometry and architecture. The PEG component of the linker serves to improve the biophysical properties of the resulting conjugate, such as solubility and stability, and can provide a flexible spacer to ensure that both the ligand and the macromolecule can exert their functions without steric hindrance.

For example, a therapeutic enzyme could be conjugated to a tumor-targeting ligand via the this compound linker to enhance its delivery to the tumor site, thereby increasing its therapeutic efficacy while minimizing systemic side effects. Similarly, imaging agents can be attached to targeting moieties to create probes for diagnostic applications. The versatility of the click chemistry and oxime ligation reactions makes this linker a powerful tool for modularly constructing a wide array of functional bioconjugates.

Table 2: Applications in Ligand-Directed Macromolecule Conjugation

Application AreaExample of ConjugateRole of this compound
Targeted Drug Delivery Targeting Ligand - Linker - Therapeutic ProteinConnects the targeting ligand to the therapeutic protein, enhancing targeted delivery.
Medical Imaging Targeting Ligand - Linker - Imaging AgentLinks a targeting moiety to a diagnostic imaging agent for site-specific visualization.
Enzyme Prodrug Therapy Targeting Ligand - Linker - EnzymeDelivers an enzyme to a specific site where it can convert a benign prodrug into an active therapeutic.
Nanoparticle Functionalization Nanoparticle - Linker - Targeting LigandAttaches targeting ligands to the surface of nanoparticles for targeted drug delivery or imaging.

Analytical Methodologies for the Characterization of Aminooxy Peg2 Bis Peg3 Bcn Conjugates

Spectroscopic and Chromatographic Approaches for Conjugate Identification

A combination of spectroscopic and chromatographic methods is essential for the initial identification and purity assessment of Aminooxy-PEG2-bis-PEG3-BCN conjugates. These techniques provide foundational information on the successful formation of the conjugate and its homogeneity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of the linker itself and for confirming its covalent attachment to a biomolecule. leeds.ac.uk Techniques such as 1H NMR and 13C NMR can verify the integrity of the linker's structure before and after conjugation. For the resulting bioconjugate, techniques like saturation transfer difference (STD) NMR can be employed to identify the specific epitopes of the biomolecule that interact with the linker.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of conjugate analysis, offering robust methods for purification and characterization. Different HPLC modes can be utilized depending on the properties of the conjugate:

Reverse-Phase HPLC (RP-HPLC) separates molecules based on hydrophobicity. This is particularly useful for assessing the purity of the initial linker and the final conjugate, as the addition of the PEGylated linker will alter the retention time of the biomolecule.

Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume. SEC-HPLC is invaluable for identifying the formation of higher molecular weight conjugates and detecting any aggregation or fragmentation that may have occurred during the conjugation process.

Ion-Exchange Chromatography (IEX) separates molecules based on their net charge. thermofisher.com This technique is sensitive to changes in the surface charge of a biomolecule upon conjugation and can be used to separate unconjugated species from the desired product.

The following table summarizes the primary spectroscopic and chromatographic methods used for the identification of this compound conjugates:

Analytical MethodInformation ProvidedKey Considerations
NMR Spectroscopy (1H, 13C, COSY, HSQC) Structural confirmation of the linker and verification of covalent bond formation. leeds.ac.ukPrimarily used for the linker itself and smaller bioconjugates due to the complexity of spectra for large proteins.
Reverse-Phase HPLC (RP-HPLC) Purity assessment and separation of conjugated from unconjugated species based on hydrophobicity.The choice of stationary and mobile phases is critical for optimal separation.
Size-Exclusion Chromatography (SEC-HPLC) Determination of molecular weight, identification of aggregates, and confirmation of conjugate formation.The pore size of the column must be appropriate for the size of the biomolecules and conjugates being analyzed.
Ion-Exchange Chromatography (IEX-HPLC) Separation based on charge, allowing for the isolation of conjugates with different degrees of labeling. thermofisher.comThe pH and ionic strength of the mobile phase are key parameters for achieving separation.

Mass Spectrometry-Based Characterization of Conjugation Sites and Stoichiometry

Mass spectrometry (MS) is an indispensable tool for the detailed characterization of this compound conjugates, providing precise molecular weight information and insights into the sites of conjugation and the drug-to-antibody ratio (DAR) in the context of antibody-drug conjugates (ADCs). thermofisher.com

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the most common ionization techniques used for large biomolecules. When coupled with high-resolution mass analyzers such as Orbitrap or Time-of-Flight (TOF), it is possible to determine the molecular weight of the intact conjugate with high accuracy. thermofisher.com This allows for the direct determination of the number of linker-payload molecules attached to the biomolecule.

To identify the specific amino acid residues where the this compound linker has been attached, a "bottom-up" proteomics approach is typically employed. This involves the enzymatic digestion of the conjugate (e.g., with trypsin) into smaller peptides. These peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). By identifying peptides that have been modified with the linker, the exact sites of conjugation can be mapped.

The following table outlines various mass spectrometry-based approaches for characterizing Amino-PEG2-bis-PEG3-BCN conjugates:

Mass Spectrometry TechniqueInformation ProvidedKey Considerations
Intact Mass Analysis (ESI-MS, MALDI-TOF) Precise molecular weight of the conjugate, determination of the stoichiometry of conjugation (e.g., DAR). thermofisher.comRequires high-resolution instrumentation for accurate mass determination of large, heterogeneous molecules.
Peptide Mapping (LC-MS/MS) Identification of specific conjugation sites at the amino acid level.Requires efficient enzymatic digestion and sophisticated data analysis software.
Native Mass Spectrometry Analysis of conjugates under non-denaturing conditions, preserving non-covalent interactions and providing information on the overall structure and heterogeneity. thermofisher.comRequires specialized instrumentation and careful optimization of experimental conditions.

Functional Assays for Investigating Bioconjugate Activity in Research Contexts

While structural characterization is essential, it is equally important to ascertain that the biological activity of the biomolecule is retained after conjugation with this compound. The choice of functional assay is entirely dependent on the nature of the biomolecule and the intended application of the conjugate.

For instance, if the biomolecule is an antibody, its antigen-binding affinity and specificity must be evaluated post-conjugation. This can be achieved through techniques such as:

Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay to quantify the binding of the conjugated antibody to its target antigen.

Surface Plasmon Resonance (SPR): A label-free technique to measure the kinetics of binding (association and dissociation rates) between the conjugate and its target.

Flow Cytometry: If the target is a cell surface receptor, flow cytometry can be used to assess the binding of the fluorescently labeled conjugate to cells expressing the target.

In the context of ADCs, where the conjugate is designed to deliver a cytotoxic payload, cell-based assays are critical to determine the potency of the final product. These assays typically involve treating cancer cell lines with the ADC and measuring cell viability or apoptosis to determine the half-maximal inhibitory concentration (IC50).

The following table provides examples of functional assays relevant to the characterization of this compound bioconjugates:

Functional AssayPurposeExample Application
ELISA To confirm that the conjugated biomolecule retains its binding affinity for its target.An antibody-drug conjugate binding to its target antigen coated on a microplate.
Surface Plasmon Resonance (SPR) To determine the binding kinetics (kon and koff) of the conjugate to its target.Analyzing the interaction between a conjugated protein and its binding partner immobilized on a sensor chip.
Cell-Based Proliferation/Cytotoxicity Assays To evaluate the biological effect of the conjugate on living cells.Determining the IC50 of an antibody-drug conjugate on a cancer cell line.
Enzyme Activity Assays If the biomolecule is an enzyme, to measure its catalytic activity post-conjugation.Measuring the rate of substrate conversion by an enzyme that has been modified with the linker.

Q & A

How can researchers optimize the conjugation efficiency of Aminooxy-PEG2-bis-PEG3-BCN with aldehydes/ketones in antibody-drug conjugate (ADC) synthesis?

Answer:
To optimize conjugation efficiency, systematically vary reaction parameters such as pH (6.5–8.5), molar ratios (1:1 to 1:5 for aminooxy-to-aldehyde/ketone), and incubation time (2–24 hours). Use analytical techniques like HPLC or LC-MS to quantify unreacted components and validate conjugation efficiency. For example, at pH 7.4, the aminooxy group forms stable oxime bonds with carbonyl groups, but lower pH (e.g., 6.5) may accelerate reaction kinetics while risking protein denaturation . Include negative controls (e.g., omitting the aldehyde/ketone) to confirm specificity.

What strategies are effective in resolving contradictory data regarding the crosslinking efficiency of this compound under varying pH conditions?

Answer:
Contradictions in crosslinking efficiency often arise from differences in buffer composition, temperature, or target molecule stability. Design a controlled matrix experiment where pH (5.0–9.0), ionic strength, and incubation temperature (4–37°C) are systematically varied. Use mass spectrometry to confirm bond formation and stability. For instance, while the aminooxy-aldehyde reaction is pH-sensitive, competing hydrolysis reactions at extremes (pH <6 or >8) may reduce yield . Statistical tools like ANOVA can identify significant variables, and surface plasmon resonance (SPR) may validate binding kinetics .

How does the PEG chain length in this compound influence its stability and biodistribution in vivo?

Answer:
The PEG2 and bis-PEG3 chains enhance solubility and reduce immunogenicity but may alter pharmacokinetics. Compare biodistribution using radiolabeled analogs with varying PEG lengths (e.g., PEG2 vs. PEG4) in murine models. Studies show longer PEG chains increase hydrodynamic radius, delaying renal clearance but potentially reducing tumor penetration. For stability, assess serum half-life via size-exclusion chromatography (SEC) or dynamic light scattering (DLS) under physiological conditions .

What experimental controls are critical when assessing the specificity of SPAAC reactions involving this compound and azide-functionalized molecules?

Answer:
Essential controls include:

  • No-azide control : React BCN with non-functionalized targets to detect non-specific binding.
  • Competitive inhibition : Add free cyclooctyne (e.g., DBCO) to block BCN-azide interactions.
  • Time-course analysis : Monitor reaction progress to distinguish specific binding from aggregation.
    Validate results using fluorescence resonance energy transfer (FRET) or gel electrophoresis .

How can researchers validate the cleavage mechanism of the degradable linker in this compound under physiological conditions?

Answer:
Simulate physiological conditions (e.g., 37°C, pH 7.4, serum-containing buffer) and track linker cleavage via:

  • Mass spectrometry : Identify cleavage products (e.g., free drug or PEG fragments).
  • Enzyme inhibition assays : Use protease or esterase inhibitors to confirm enzymatic vs. hydrolytic degradation.
  • Fluorescence quenching : Label the drug moiety with a fluorophore and monitor release kinetics .

What analytical techniques are most suitable for quantifying the degree of functionalization achieved by this compound in protein modification experiments?

Answer:

  • MALDI-TOF/MS : Measure mass shifts in modified proteins (e.g., antibody-conjugates).
  • UV-Vis spectroscopy : Quantify drug-to-antibody ratio (DAR) using absorbance peaks for drug and protein (e.g., 280 nm for antibodies, 320 nm for payloads).
  • NMR : Analyze PEG chain integrity and conjugation efficiency via characteristic proton signals (e.g., ethylene oxide peaks at 3.5–3.7 ppm) .

How should researchers design time-course experiments to evaluate the kinetics of BCN-azide cycloaddition in this compound applications?

Answer:

  • Sampling intervals : Collect aliquots at 0, 5, 15, 30, 60, and 120 minutes.
  • Quenching : Halt reactions with excess azide or cooling to 4°C.
  • Kinetic modeling : Fit data to second-order rate equations. Use stopped-flow spectroscopy for real-time monitoring. Studies suggest reaction rates plateau at ~2 hours under ambient conditions, but temperatures >25°C accelerate cycloaddition .

What methodological considerations are critical for ensuring reproducibility in this compound-based ADC batch synthesis?

Answer:

  • Standardized protocols : Document buffer composition, reaction scales, and purification steps (e.g., dialysis vs. SEC).
  • Batch-to-batch characterization : Use SEC-HPLC for purity, DLS for aggregation, and ELISA for antigen-binding integrity.
  • Stability testing : Store batches at -80°C, 4°C, and 25°C, and assess DAR over time .

How can researchers mitigate steric hindrance when conjugating this compound to bulky biomolecules (e.g., antibodies)?

Answer:

  • Site-specific conjugation : Engineer cysteine or selenocysteine residues for controlled attachment.
  • PEG spacer optimization : Test shorter/longer PEG chains (e.g., PEG2 vs. PEG4) to balance flexibility and steric effects.
  • Pre-treatment : Use mild reducing agents (e.g., TCEP) to partially unfold proteins without denaturation .

What computational tools can predict the interaction dynamics of this compound with biological targets?

Answer:

  • Molecular dynamics (MD) simulations : Model PEG chain flexibility and BCN-azide binding energy (e.g., GROMACS or AMBER).
  • Docking software (AutoDock Vina) : Predict binding orientations of BCN with azide-functionalized molecules.
  • Quantitative structure-activity relationship (QSAR) : Corrogate PEG length with solubility and toxicity data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.